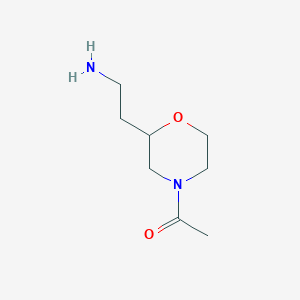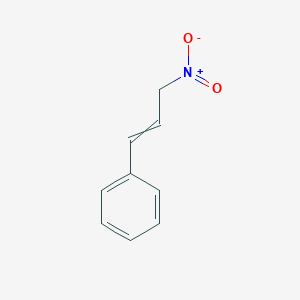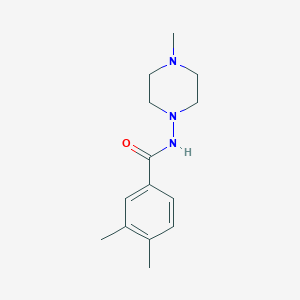![molecular formula C19H28N2O2 B13936985 1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone CAS No. 935743-29-6](/img/structure/B13936985.png)
1-[4-[3-(2-Methyl-1-piperidinyl)propoxy]phenyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine derivative can be synthesized through a series of reactions including hydrogenation, cyclization, and amination . The final step involves the coupling of the piperidine derivative with a pyrrolidinone precursor under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methylpiperidin-1-yl)aniline
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-
Uniqueness
1-{4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl}pyrrolidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidinone ring and a piperidine moiety sets it apart from other similar compounds, making it a valuable compound for research and development.
Propiedades
Número CAS |
935743-29-6 |
|---|---|
Fórmula molecular |
C19H28N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
1-[4-[3-(2-methylpiperidin-1-yl)propoxy]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H28N2O2/c1-16-6-2-3-12-20(16)13-5-15-23-18-10-8-17(9-11-18)21-14-4-7-19(21)22/h8-11,16H,2-7,12-15H2,1H3 |
Clave InChI |
OTGARGQJSIRZBR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC2=CC=C(C=C2)N3CCCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methyl-1,3-phenylene)bis[iminocarbonyloxy(2-methyl-2,1-ethanediyl)] diacrylate](/img/structure/B13936912.png)



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)







